molecular formula C20H20N2O B14289587 N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide CAS No. 116708-65-7

N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide

Cat. No.: B14289587
CAS No.: 116708-65-7
M. Wt: 304.4 g/mol
InChI Key: GPQPAGAOXBMPFY-UHFFFAOYSA-N
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Description

N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a naphthalene ring and a methylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide typically involves the reaction of naphthalene-2-carboxylic acid with N-(2-aminoethyl)-N-methylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound

    Reduction: Amine derivatives

    Substitution: Substituted amide derivatives

Scientific Research Applications

N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-N-methylbenzamide
  • N-(2-Methylaminoethyl)-N-phenylbenzamide
  • N-(2-Aminoethyl)-N-(naphthalen-2-yl)benzamide

Uniqueness

N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide is unique due to the presence of both a naphthalene ring and a methylaminoethyl side chain. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

CAS No.

116708-65-7

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

N-[2-(methylamino)ethyl]-N-naphthalen-2-ylbenzamide

InChI

InChI=1S/C20H20N2O/c1-21-13-14-22(20(23)17-8-3-2-4-9-17)19-12-11-16-7-5-6-10-18(16)15-19/h2-12,15,21H,13-14H2,1H3

InChI Key

GPQPAGAOXBMPFY-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C1=CC2=CC=CC=C2C=C1)C(=O)C3=CC=CC=C3

Origin of Product

United States

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